Hydroamination Regioselectivity: Markovnikov vs. Anti-Markovnikov Control in 1-Arylcyclobutene vs. 1-Arylcyclopropene
In CuH-catalyzed hydroamination, 1-arylcyclobutene substrates afford exclusively the Markovnikov product, whereas 1-arylcyclopropene analogs yield the anti-Markovnikov isomer [1]. DFT calculations reveal this divergence stems from lower distortion energy in the Markovnikov transition state for cyclobutenes [1].
| Evidence Dimension | Regioselectivity outcome |
|---|---|
| Target Compound Data | Exclusive Markovnikov product formation from 1-arylcyclobutene (representative precursor) |
| Comparator Or Baseline | 1-Phenylcyclopropene (cyclopropyl analog): anti-Markovnikov product formation |
| Quantified Difference | Reversal of regioselectivity |
| Conditions | Cu(OAc)₂ (precatalyst), DTBM-SEGPHOS (L1) ligand, Bn₂NOBz electrophile |
Why This Matters
This reversal dictates synthetic route design; procurement of the cyclobutyl scaffold is mandatory for achieving Markovnikov selectivity in analogous hydrofunctionalization reactions.
- [1] Feng, S.; Buchwald, S. L. Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes. ACS Catal. 2019, 10, 282-291. View Source
